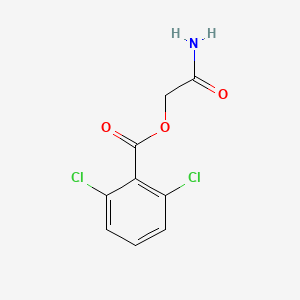

Carbamoylmethyl 2,6-dichlorobenzoate

Description

Carbamoylmethyl 2,6-dichlorobenzoate is a benzoate ester derivative featuring a carbamoylmethyl group (-NH2C(O)O-) attached to a 2,6-dichlorobenzoate backbone.

The closest analog in the provided evidence is Methyl 2,6-dichlorobenzoate (CAS 14920-87-7), which shares the dichlorinated aromatic ring and ester functional group. Its properties include:

Properties

Molecular Formula |

C9H7Cl2NO3 |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

(2-amino-2-oxoethyl) 2,6-dichlorobenzoate |

InChI |

InChI=1S/C9H7Cl2NO3/c10-5-2-1-3-6(11)8(5)9(14)15-4-7(12)13/h1-3H,4H2,(H2,12,13) |

InChI Key |

DSKNJAVPEWIGAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)OCC(=O)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural similarities (halogenation patterns, ester/functional groups):

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Functional Group |

|---|---|---|---|---|---|---|

| Methyl 2,6-dichlorobenzoate | 14920-87-7 | C8H6Cl2O2 | 205.03 | 25–30 | 250 | Ester (Methyl) |

| 2,6-Dibromo-phenol | 34627 | C6H4Br2O | 251.91 | Not reported | Not reported | Phenol (-OH) |

| Methyl benzoate | 93-58-3 | C8H8O2 | 136.15 | -12 | 199 | Ester (Methyl) |

Key Observations

Effect of Halogenation: Methyl 2,6-dichlorobenzoate exhibits a higher molecular weight (205.03 g/mol) compared to non-halogenated methyl benzoate (136.15 g/mol) due to the addition of two chlorine atoms. This substitution also increases its melting point (25–30°C vs. -12°C for methyl benzoate), attributed to enhanced van der Waals interactions and molecular rigidity .

Functional Group Influence: The ester group in methyl 2,6-dichlorobenzoate renders it less polar than 2,6-dibromo-phenol, which has a hydroxyl group. This difference impacts applications: esters are often used as solvents or synthetic intermediates, while phenols may serve as antioxidants or disinfectants.

Reactivity and Stability: The electron-withdrawing chlorine atoms in methyl 2,6-dichlorobenzoate deactivate the aromatic ring, making it less reactive toward electrophilic substitution compared to non-halogenated methyl benzoate. This stability is advantageous in reactions requiring controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.